5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C3H8ClN5 and its molecular weight is 149.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research demonstrates the effectiveness of 1,2,4-triazole derivatives in combating microbial infections. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting the potential of such derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Metal Complex Synthesis
The creation of metal complexes with triazole derivatives offers insights into their structural and electronic properties. Sancak et al. (2007) detailed the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base. Their work provided valuable data on the coordination behavior and potential applications of these complexes in various fields, including catalysis and material science (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Synthetic Methodology and Chemical Properties
Studies on the aminomethylation of triazole derivatives reveal their importance in synthetic chemistry. For example, the work by Tan, Lim, and Dolzhenko (2017) introduced a microwave-assisted synthesis of triazolylpropanamides from succinimides, showcasing an efficient method to produce a variety of triazole-based compounds with potential applications in medicinal chemistry and agriculture (Tan, Lim, & Dolzhenko, 2017).
Applications in Material Science
The investigation into the corrosion inhibition properties of triazole derivatives on metals highlights their significance in material science. Bentiss et al. (2009) studied the inhibition performance of a triazole compound on mild steel in hydrochloric acid medium, revealing high efficiency and suggesting the potential of these compounds in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Mechanism of Action
Target of Action
Similar compounds such as aminolevulinic acid have been reported to be precursors of all tetrapyrroles such as chlorophyll, heme, and siroheme . These compounds play a crucial role in various biological processes, including photosynthesis and oxygen transport.
Mode of Action
For instance, aminolevulinic acid, a similar compound, is used in photodynamic therapy for cancer treatment . It is predicted to penetrate tumor cell membranes, leading to their fluorescence under specific light wavelengths .
Biochemical Pathways
Related compounds like aminolevulinic acid are involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants
Result of Action
Related compounds like aminolevulinic acid have been reported to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .
Action Environment
For instance, tetracycline antibiotics in the environment have been reported to inhibit the growth of some terrestrial and aquatic species .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 5-aminolevulinic acid (5-ALA), a precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . This suggests that 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride might interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Compounds with similar structures, such as 5-Amino 1MQ, have shown promising effects on metabolic disorders such as obesity and diabetes . These compounds may impact key metabolic pathways, presenting opportunities for targeted interventions .
Molecular Mechanism
It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other aminomethyl derivatives .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar compounds have been studied .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, providing insights into potential dosage effects .
Metabolic Pathways
It’s plausible that it might be involved in the biosynthesis of tetrapyrrole compounds, similar to 5-aminolevulinic acid .
Transport and Distribution
Similar compounds, such as 5-aminolevulinic acid, have been shown to penetrate tumor cell membranes .
Subcellular Localization
The subcellular localization of similar compounds has been studied, providing insights into potential effects on activity or function .
Properties
IUPAC Name |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c4-1-2-6-3(5)8-7-2;/h1,4H2,(H3,5,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNXRNCRBCZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071625-99-4 | |
Record name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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